REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.[CH3:15][C:16]([CH3:22])=[CH:17][C:18](OC)=[O:19]>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:16]([CH3:22])([CH3:15])[CH2:17][C:18](=[O:19])[O:9]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 13° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to ambient temperature
|
Type
|
WASH
|
Details
|
The organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to separate solvent and sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexane= 1/9
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(CC(OC2=C1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |